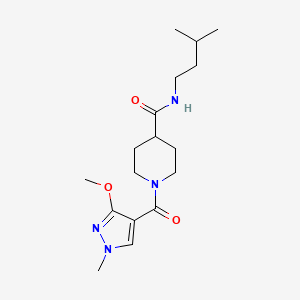![molecular formula C16H19N3O3 B6587687 methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate CAS No. 1226457-44-8](/img/structure/B6587687.png)
methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole-based ligands has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylpyrazole include a molar mass of 96.133 g·mol−1, a melting point of 107.5 °C, and a boiling point of 218 °C .Aplicaciones Científicas De Investigación
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate has been studied for its potential use in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used as a model compound for studying the binding of drugs to their receptors, as well as for studying the structure and function of enzymes.
Mecanismo De Acción
Target of Action
Compounds containing a pyrazole moiety, such as this one, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets and induce a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
It is known that pyrazole derivatives can induce a range of biological effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it has a low solubility in organic solvents. Additionally, it is not very stable in the presence of light or heat.
Direcciones Futuras
The potential future directions for methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate are numerous. For example, it could be used to develop new drugs for the treatment of various diseases. Additionally, it could be used to develop new catalysts for chemical reactions, or to study the structure and function of proteins and enzymes. Furthermore, it could be used to study the binding of drugs to their receptors and to develop new compounds for use in organic synthesis. Finally, it could be used to study the biochemical and physiological effects of different compounds and to develop new methods of drug delivery.
Métodos De Síntesis
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate can be synthesized through a number of different methods. One of the most common methods involves the reaction of 3,5-dimethyl-1H-pyrazole and methyl benzoate in the presence of a base such as potassium hydroxide. This reaction yields the desired compound in a high yield. Other methods of synthesis include the use of an amine, the use of an acid, and the use of a Lewis acid.
Propiedades
IUPAC Name |
methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-10-12(2)19(18-11)9-8-17-15(20)13-4-6-14(7-5-13)16(21)22-3/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWWYPAJIPGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587629.png)
![4-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]butanamide](/img/structure/B6587637.png)
![N-(2-oxo-2H-chromen-3-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6587645.png)
![2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide](/img/structure/B6587650.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B6587653.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B6587655.png)
![1-(4-benzylpiperidin-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B6587660.png)
![N-[(furan-2-yl)methyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587663.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587664.png)
![2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6587676.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6587692.png)

